molecular formula C8H14N2O B2760073 N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide CAS No. 1423611-62-4

N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide

Cat. No. B2760073
M. Wt: 154.213
InChI Key: MYIKIGDDLDQUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide” is a chemical compound with the CAS Number: 1423611-62-4 . It has a molecular weight of 154.21 . It is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes involves a key step of thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .


Molecular Structure Analysis

The InChI Code for “N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide” is 1S/C8H14N2O/c1-9-7(11)10-6-5-8(10)3-2-4-8/h2-6H2,1H3,(H,9,11) .


Chemical Reactions Analysis

Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .


Physical And Chemical Properties Analysis

“N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide” has a molecular formula of C8H14N2O and a molecular weight of 154.213 . It is usually available in stock .

Scientific Research Applications

Regioselective Cycloaddition Reactions

Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which share a structural resemblance with N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide, have been synthesized through highly regioselective 1,3-dipolar cycloaddition reactions. These compounds, obtained as a mixture of diastereoisomers, demonstrate the compound's utility in exploring synthetic pathways for complex molecular architectures (Molchanov & Tran, 2013).

Reductive Cleavage and Transformations

The treatment of related compounds with zinc in acetic acid has been shown to cleave N–O bonds in isoxazolidine rings, leading to the formation of bi- or tricyclic lactams or lactones. This research highlights potential applications in synthesizing novel lactam-based structures from spirocyclic precursors (Molchanov et al., 2016).

Amino Acid Synthesis

The synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane structures has been explored. These constrained amino acids are added to the family of sterically hindered amino acids, showcasing the compound's relevance in designing peptides and drugs with specific biochemical properties (Radchenko, Grygorenko, & Komarov, 2010).

Anti-Influenza Virus Activity

Derivatives have been designed, synthesized, and evaluated as antiviral agents against the influenza A/H3N2 virus, indicating the potential of spirocyclic compounds in developing new antiviral drugs. The structural activity relationship (SAR) of these compounds helps define their efficacy in inhibiting virus membrane fusion processes (Apaydın et al., 2021).

Antibacterial Activity

Novel derivatives have shown potent in vitro antibacterial activity against various respiratory pathogens, including multidrug-resistant strains. This highlights the compound's applicability in addressing the challenge of bacterial resistance and the development of new antibacterial drugs (Odagiri et al., 2013).

Safety And Hazards

The safety information for “N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide” includes a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-1-azaspiro[3.3]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-9-7(11)10-6-5-8(10)3-2-4-8/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIKIGDDLDQUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide

CAS RN

1423611-62-4
Record name N-methyl-1-azaspiro[3.3]heptane-1-carboxamide
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